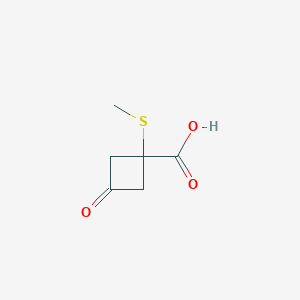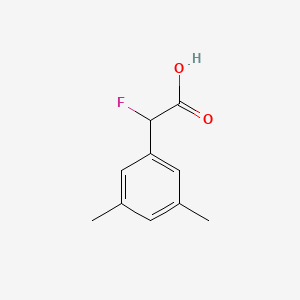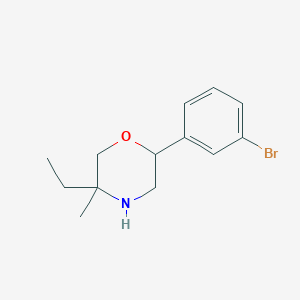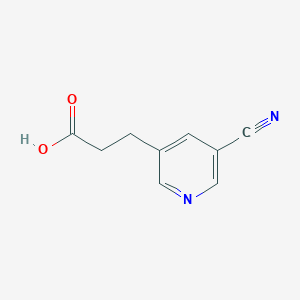![molecular formula C7H7ClN4S B13073484 1-[(5-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073484.png)
1-[(5-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features a triazole ring substituted with a chlorothiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:
Formation of the Chlorothiophene Intermediate: The starting material, 5-chlorothiophene-2-carbaldehyde, is synthesized through chlorination of thiophene-2-carbaldehyde.
Click Chemistry Reaction: The chlorothiophene intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide derivative to form the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(5-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorothiophene moiety, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium carbonate in acetonitrile.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiophenes with reduced functional groups.
Substitution: Formation of azide derivatives or other substituted thiophenes.
Applications De Recherche Scientifique
1-[(5-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mécanisme D'action
The mechanism of action of 1-[(5-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), inhibiting their activity and thereby exerting anti-inflammatory effects.
Pathways Involved: The inhibition of COX and LOX pathways leads to a reduction in the production of pro-inflammatory mediators, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
(5-Chlorothiophen-2-yl)methanamine: Shares the chlorothiophene moiety but lacks the triazole ring.
4-(4-Chlorothiophen-2-yl)thiazol-2-amine: Contains a thiazole ring instead of a triazole ring.
Uniqueness: 1-[(5-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to the presence of both the chlorothiophene and triazole moieties, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H7ClN4S |
|---|---|
Poids moléculaire |
214.68 g/mol |
Nom IUPAC |
1-[(5-chlorothiophen-2-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C7H7ClN4S/c8-6-2-1-5(13-6)3-12-4-7(9)10-11-12/h1-2,4H,3,9H2 |
Clé InChI |
RKQGHIJAAMCDAA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)Cl)CN2C=C(N=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile](/img/structure/B13073402.png)
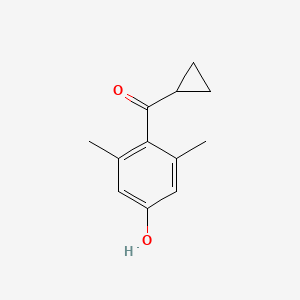

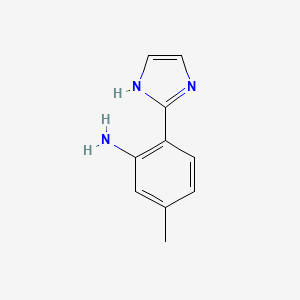
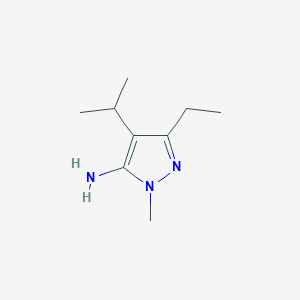
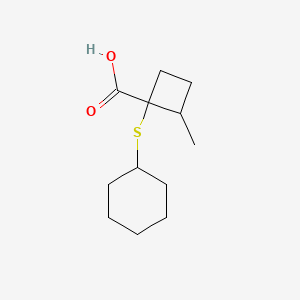
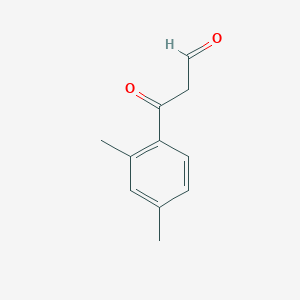
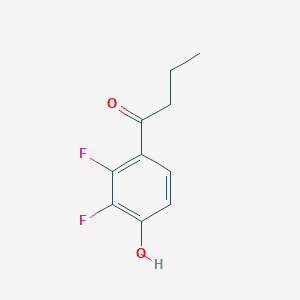
![4-[2-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline](/img/structure/B13073428.png)
